molecular formula C20H24O9S B019521 Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside CAS No. 108032-93-5

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

Cat. No. B019521
CAS RN: 108032-93-5
M. Wt: 440.5 g/mol
InChI Key: JCKOUAWEMPKIAT-SWBPCFCJSA-N
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Description

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is a mannose analog that acts as an inhibitor of alpha-mannosidase . It has a molecular weight of 440.47 and a molecular formula of C20H24O9S .


Synthesis Analysis

The synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside has been reported in the literature . The thiomannoside is a key intermediate in the synthesis of polymannosaccharide .


Molecular Structure Analysis

X-ray crystal structure analysis shows that the crystal of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is in the orthorhombic system, has P212121 space group . The crystallographic study reveals that the thiomannoside is an alpha-anomer . The structure provides evidence of existing C–H⋯O and C–H⋯S intramolecular and intermolecular hydrogen bonds .


Chemical Reactions Analysis

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is used extensively for the synthesis of complex oligosaccharides . It has been used recently as specific inhibitors of human galectins .


Physical And Chemical Properties Analysis

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is a solid substance . It has a melting point of 69-74 °C and should be stored at a temperature of 2-8°C . Its optical activity is [α]22/D +15.5°, c = 0.5% in chloroform .

Scientific Research Applications

Synthesis of Complex Carbohydrates

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is used extensively for the synthesis of complex oligosaccharides . This is particularly important in glycochemistry, which plays a key role in several biological events .

Inhibition of Human Galectins

This compound has been used as specific inhibitors of human galectins . Galectins are a family of proteins that bind to specific sugar molecules and play a role in many biological functions, including immune response and inflammation .

Antimicrobial Properties

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside has remarkable antimicrobial properties . It is used for studying bacterial and fungal pathogens , providing valuable insights into the mechanisms of microbial infections and potential treatment strategies.

Inhibition of α-Mannosidase

This compound acts as an inhibitor of α-mannosidase . α-Mannosidase is an enzyme that plays a crucial role in the processing and modification of proteins. Inhibiting this enzyme can have significant implications in the study of various diseases .

Biochemical Reagent

Phenyl 1-thio-α-D-mannopyranoside 2,3,4,6-tetraacetate, a related compound, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Pharmaceutical Research

Due to its unique chemical structure and properties, Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is often used in pharmaceutical research. It can serve as a starting material for the synthesis of various drugs and therapeutic agents .

Mechanism of Action

Target of Action

The primary target of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is alpha-mannosidase , an enzyme that plays a crucial role in the processing and degradation of glycoproteins .

Mode of Action

As a mannose analog, this compound acts as an inhibitor of alpha-mannosidase . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of terminal, non-reducing alpha-D-mannose residues in alpha-D-mannosides.

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKOUAWEMPKIAT-SWBPCFCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451102
Record name Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

CAS RN

108032-93-5
Record name Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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